Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure, along with a carboxylate ester group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative is coupled with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of halogen atoms makes the compound susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents and the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield dibromo derivatives, while nucleophilic substitution with sodium hydroxide can produce hydroxylated biphenyl compounds.
Scientific Research Applications
Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylate ester group allows the compound to engage in various chemical interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: A simpler halogenated aromatic compound used in similar types of reactions.
2-Bromo-5-chloro-1,1’-biphenyl: Another biphenyl derivative with different halogen substitution patterns.
Uniqueness
Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the biphenyl scaffold, along with the carboxylate ester group. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-bromo-5-fluorophenyl)-3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALDHCOLRWOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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